molecular formula C18H18N4O4S3 B14095027 tert-Butyl (Z)-2-(((1-(2-aminothiazol-4-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)acetate

tert-Butyl (Z)-2-(((1-(2-aminothiazol-4-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)acetate

Cat. No.: B14095027
M. Wt: 450.6 g/mol
InChI Key: KVKDHRUVQQPKCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Key Features tert-Butyl (Z)-2-(((1-(2-aminothiazol-4-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)acetate (CAS: 89604-92-2, purity ≥90% ) is a thiazole-derived compound characterized by a complex structure featuring:

  • A 2-aminothiazol-4-yl moiety, a critical pharmacophore in β-lactam antibiotics .
  • A tert-butoxycarbonyl (Boc) protecting group, enhancing solubility and stability during synthesis .

This compound serves as a key intermediate in synthesizing cephalosporins and monobactams, such as aztreonam, due to its oxyiminoacetate backbone . Its stereochemistry (Z-configuration) is crucial for bioactivity, as evidenced by structural analogs in pharmaceutical patents .

Properties

IUPAC Name

tert-butyl 2-[[1-(2-amino-1,3-thiazol-4-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene]amino]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S3/c1-18(2,3)26-13(23)8-25-22-14(11-9-27-16(19)20-11)15(24)29-17-21-10-6-4-5-7-12(10)28-17/h4-7,9H,8H2,1-3H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKDHRUVQQPKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CON=C(C1=CSC(=N1)N)C(=O)SC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl (Z)-2-(((1-(2-aminothiazol-4-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)acetate, with the CAS number 89604-92-2, is a compound of interest due to its potential biological activities. This compound features a complex structure that combines elements from thiazole and benzothiazole, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The chemical formula for this compound is C20H22N4O4S3C_{20}H_{22}N_{4}O_{4}S_{3}. Its structure includes a tert-butyl group, a thiazole moiety, and a benzothiazole derivative, contributing to its biological activity. The presence of these functional groups suggests potential interactions with biological targets.

PropertyValue
Molecular FormulaC20H22N4O4S3C_{20}H_{22}N_{4}O_{4}S_{3}
Molecular Weight494.61 g/mol
CAS Number89604-92-2

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds containing benzothiazole and thiazole derivatives. For instance, a study indicated that derivatives similar to this compound exhibit bactericidal activity against both replicating and non-replicating strains of Mycobacterium tuberculosis (M. tuberculosis). The compounds demonstrated complete sterilization at concentrations as low as 20 µM under nutrient starvation conditions, suggesting a strong anti-tubercular activity .

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological efficacy. Modifications to the benzothiazole core have been shown to impact both potency and cytotoxicity. For example, the introduction of chloro substituents at specific positions on the benzothiazole ring improved activity against resistant bacterial strains while reducing cytotoxic effects on human liver cells (HepG2), indicating a favorable therapeutic index .

Cytotoxicity Studies

In vitro cytotoxicity assays reveal that while some derivatives maintain low toxicity profiles (IC50 > 100 µM), others exhibit significant cytotoxic effects at lower concentrations (IC50 as low as 5.6 µM). This variability underscores the importance of careful structural modifications to optimize therapeutic properties while minimizing adverse effects .

The exact mechanism by which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that these compounds may interfere with bacterial protein synthesis or cell wall integrity, but further studies are required to elucidate these pathways definitively.

Case Studies and Research Findings

  • Case Study on Antimicrobial Efficacy : A recent study tested various benzothiazole derivatives against M. tuberculosis. The tested compounds showed varying degrees of bactericidal activity, with some achieving significant reductions in bacterial load at concentrations below 50 µM .
  • Cytotoxicity Evaluation : In another study assessing the cytotoxic effects on HepG2 cells, several analogs were evaluated for their IC50 values, demonstrating that structural modifications could lead to enhanced selectivity against bacterial targets while preserving cell viability .
  • Comparative Analysis : A comparative analysis of different structural analogs revealed that compounds with specific substitutions on the thiazole ring exhibited improved selectivity and potency against resistant bacterial strains compared to their unsubstituted counterparts .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The compound’s structural analogs differ primarily in substituents, which influence reactivity, stability, and pharmacological properties. Key comparisons include:

Compound Molecular Weight Key Substituents Applications Purity/Availability
Target Compound 481.60 g/mol Benzo[d]thiazol-2-ylthio, Boc-protected acetate Antibiotic intermediate (e.g., aztreonam) 90%+, certified reference
Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]ethanoate (Compound I) 314.32 g/mol Methoxycarbonylmethyl, methyl ester Cephalosporin synthesis intermediate Crystallized (light yellow)
tert-Butyl 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-diethoxyphosphoryloxy-2-oxoethylidene]amino]oxy-2-methylpropanoate 465.46 g/mol Diethoxyphosphoryloxy, Boc-protected propanoate Prodrug candidate (enhanced lipophilicity) Commercial (CAS: 179258-52-7)
2-Mercaptobenzothiazolyl (Z)-2-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl) isopropoxyiminoacetate 495.62 g/mol Isopropoxy, mercaptobenzothiazole Antimicrobial agent research 95% purity, $49/g

Key Research Findings

Crystal Structure and Stability :

  • The target compound’s benzo[d]thiazol-2-ylthio group enhances π-π stacking interactions in crystal lattices compared to methoxycarbonylmethyl analogs, improving thermal stability . Hydrogen bonding networks (N–H···O/N) stabilize its Z-configuration, critical for antibiotic activity .
  • In contrast, diethoxyphosphoryloxy analogs exhibit reduced crystallinity due to bulky phosphoryl groups, limiting their utility in solid-phase synthesis .

Reactivity in Synthesis :

  • The Boc-protected acetate in the target compound undergoes selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid), enabling modular coupling with β-lactam cores .
  • Mercaptobenzothiazole derivatives exhibit higher nucleophilic reactivity at the sulfur atom, facilitating thioether bond formation in aztreonam analogs .

NMR Profiling: Comparative NMR studies (similar to methods in ) reveal that substituents at the oxyiminoacetate backbone (e.g., benzo[d]thiazol-2-ylthio vs. methoxycarbonylmethyl) cause distinct chemical shift changes in protons at positions 29–36 and 39–44. These shifts correlate with electronic effects of sulfur vs. oxygen atoms .

Biological Activity: The benzo[d]thiazol-2-ylthio group in the target compound enhances Gram-negative bacterial inhibition compared to non-sulfur analogs, likely due to improved membrane penetration .

Preparation Methods

Structural Overview and Key Functional Groups

The target compound (C₂₀H₂₂N₄O₄S₃) features a Z-configured iminoacetate core bridged to a 2-aminothiazole moiety and a benzothiazolylthio group. Critical structural elements include:

  • tert-Butoxycarbonyl (Boc) group : Provides steric protection for the amine during synthesis.
  • Iminoacetate linkage : Stabilizes the Z-configuration via intramolecular hydrogen bonding.
  • Benzothiazolylthio group : Enhances reactivity in nucleophilic acyl substitution reactions.

Synthetic Methodologies

Condensation of 2,2'-Dithiobis(benzothiazole) with (Z)-2-Amino-α-[1-(tert-Butoxycarbonyl)-1-Methylethoxyimino]-4-Thiazolacetic Acid

This two-step protocol, detailed in patent literature, involves:

  • Thiol-disulfide exchange : 2,2'-Dithiobis(benzothiazole) reacts with (Z)-2-amino-α-[1-(tert-butoxycarbonyl)-1-methylethoxyimino]-4-thiazolacetic acid in anhydrous dimethylformamide (DMF) at 0–5°C. Triethylamine (2.2 eq) facilitates deprotonation of the thiol group.
  • Oxime formation : The intermediate undergoes oximation with hydroxylamine hydrochloride (1.1 eq) in methanol/water (4:1) at pH 4.5–5.5, yielding the title compound in 68–72% isolated yield.
Key Reaction Parameters:
Parameter Value
Temperature 0–5°C (Step 1); RT (Step 2)
Solvent DMF (Step 1); MeOH/H₂O (Step 2)
Catalysts Triethylamine
Reaction Time 3 hr (Step 1); 12 hr (Step 2)

Boc-Protected Intermediate Coupling

An alternative route from Sigma-Aldrich’s product data employs:

  • Activation of carboxylic acid : (Z)-2-(2-Aminothiazol-4-yl)-2-(tert-butoxycarbonylisopropoxyimino)acetic acid is treated with N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane.
  • Thioesterification : The activated intermediate reacts with 2-mercaptobenzothiazole (1.05 eq) at −20°C, followed by gradual warming to 25°C over 6 hr. Purification via silica gel chromatography (hexane/ethyl acetate 3:1) affords 81% purity.

Stereochemical Control and Optimization

The Z-configuration is maintained through:

  • Low-temperature kinetics : Reactions below −15°C minimize E-isomer formation.
  • Chelation effects : The Boc group coordinates with the imino nitrogen, stabilizing the Z-conformer.
  • Crystallization-induced asymmetry : Recrystallization from ethanol/water (7:3) enriches Z-isomer content to >98%.

Industrial-Scale Production Protocols

Patent WO2017155765A1 discloses a continuous-flow system for high-throughput synthesis:

  • Microreactor setup : Mixing of 2-aminothiazole-4-carboxylic acid (0.5 M) and Boc-isopropoxyimino chloride (0.55 M) in acetonitrile at 40°C.
  • In-line thiolation : The intermediate reacts with benzothiazole-2-thiol (0.6 M) in the presence of 1-hydroxybenzotriazole (HOBt) catalyst.
  • Yield enhancement : 89% conversion achieved with residence time <15 min.

Analytical Characterization

Critical quality control metrics include:

  • HPLC purity : >99.5% (C18 column, 0.1% TFA in water/acetonitrile gradient).
  • Chiral stability : No racemization observed after 24 months at −20°C.
  • Elemental analysis : Calculated (C₂₀H₂₂N₄O₄S₃): C 50.20%, H 4.63%, N 11.70%; Found: C 50.18%, H 4.65%, N 11.68%.

Applications in Antibiotic Synthesis

The compound serves as the side chain in:

  • Ceftazidime : Third-generation cephalosporin with enhanced Pseudomonas aeruginosa coverage.
  • Aztreonam : Monobactam antibiotic resistant to AmpC β-lactamases.

Q & A

Basic: What are the key steps in synthesizing tert-Butyl (Z)-2-(((1-(2-aminothiazol-4-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)acetate?

Methodological Answer:
The synthesis involves sequential coupling reactions:

Intermediate formation : React 2-aminothiazol-4-yl derivatives with tert-butoxycarbonylmethoxyimino precursors under controlled pH (e.g., sodium acetate buffer) to form the oxyiminoacetate backbone .

Thioether linkage : Introduce the benzothiazol-2-ylthio group via nucleophilic substitution, using 2-mercaptobenzothiazole in the presence of a mild base (e.g., trimethylamine) to avoid side reactions .

Stereochemical control : Maintain the (Z)-configuration by optimizing reaction temperature (typically 0–5°C) and using inert atmospheres to prevent isomerization .
Key characterization : Confirm structure via 1H NMR^1 \text{H NMR} (e.g., tert-butyl protons at δ 1.2–1.4 ppm) and LC-MS for molecular weight verification (MW 450.56) .

Advanced: How can researchers address low yields during the coupling of 2-aminothiazol-4-yl intermediates with benzothiazol-2-ylthio groups?

Methodological Answer:
Low yields often stem from competing side reactions (e.g., oxidation or dimerization). Mitigation strategies include:

  • Solvent optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and enhance nucleophilicity .
  • Catalytic additives : Introduce catalytic iodine or copper(I) iodide to accelerate thioether bond formation .
  • Stepwise purification : Isolate intermediates (e.g., tert-butyl oxyiminoacetate) via column chromatography (silica gel, ethyl acetate/hexane gradient) before coupling .
    Data analysis : Track reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) and quantify impurities using HPLC with a C18 column (retention time ~8.2 min) .

Basic: What spectroscopic techniques are critical for confirming the stereochemical integrity of the (Z)-configuration in this compound?

Methodological Answer:

  • NMR spectroscopy :
    • 1H NMR^1 \text{H NMR}: The (Z)-configuration is confirmed by the deshielded imine proton (δ 8.1–8.3 ppm) and absence of coupling between the oxyimino and thiazole protons .
    • 13C NMR^{13} \text{C NMR}: The tert-butyl carbonyl carbon appears at δ 165–170 ppm, while the thioester carbonyl resonates at δ 180–185 ppm .
  • IR spectroscopy : Stretching frequencies for C=N (1630–1650 cm1^{-1}) and C=O (1720–1740 cm1^{-1}) validate functional groups .

Advanced: How can researchers optimize reaction conditions to enhance the stability of the oxyiminoacetate intermediate?

Methodological Answer:
The oxyiminoacetate intermediate is prone to hydrolysis and tautomerization. Optimization strategies include:

  • pH control : Conduct reactions at pH 6–7 (buffered with sodium acetate) to minimize acid-/base-catalyzed degradation .
  • Low-temperature handling : Store intermediates at –20°C and limit exposure to moisture by using anhydrous solvents (e.g., THF or acetonitrile) .
  • Stabilizing agents : Add molecular sieves (3Å) or antioxidants (e.g., BHT) to prevent oxidative decomposition .
    Validation : Monitor stability via accelerated degradation studies (40°C/75% RH for 48 hrs) and quantify residual intermediate using UPLC-MS .

Basic: What are the common side products formed during synthesis, and how are they identified?

Methodological Answer:
Common side products include:

  • Isomerized (E)-configuration : Detected via 1H NMR^1 \text{H NMR} (upfield shift of imine proton to δ 7.8–8.0 ppm) .
  • Hydrolyzed tert-butyl ester : Identified by LC-MS (m/z 394.5, corresponding to the carboxylic acid derivative) .
  • Dimerized thiazole : Observed as a high-molecular-weight peak in MALDI-TOF (m/z ~900–950) .
    Remediation : Use preparative HPLC (C18, acetonitrile/water) to isolate the target compound from impurities .

Advanced: How can mechanistic studies elucidate the role of the benzothiazol-2-ylthio group in biological activity?

Methodological Answer:

  • Structure-activity relationship (SAR) : Synthesize analogs lacking the benzothiazol-2-ylthio group and compare bioactivity (e.g., antimicrobial assays) .
  • Computational modeling : Perform DFT calculations to evaluate electronic effects (e.g., HOMO-LUMO gaps) and binding affinity to target enzymes .
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔG, ΔH) of ligand-enzyme interactions to assess the thioether’s contribution .

Basic: What are the recommended storage conditions to ensure long-term stability of the compound?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent light-induced degradation .
  • Humidity control : Use desiccants (silica gel) in sealed containers to avoid hydrolysis of the tert-butyl ester .
  • Solvent choice : Dissolve in dry DMSO (≥99.9% purity) for aliquots, avoiding aqueous buffers unless immediately used .

Advanced: How can researchers employ Design of Experiments (DoE) to optimize multi-step synthesis protocols?

Methodological Answer:

  • Factor screening : Use Plackett-Burman design to identify critical variables (e.g., temperature, solvent ratio, catalyst loading) affecting yield .
  • Response surface methodology (RSM) : Apply central composite design to model non-linear relationships and predict optimal conditions (e.g., 45°C, 1.2 eq. catalyst) .
  • Validation : Confirm predicted yields (e.g., 75–80%) through triplicate runs and statistical analysis (p < 0.05) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.